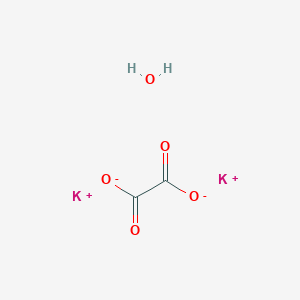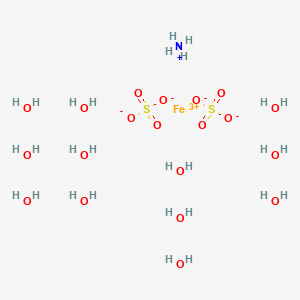
Lanthanum
Vue d'ensemble
Description
Lanthanum is a soft, ductile, silvery-white metal that tarnishes slowly when exposed to air . It is the first element in the lanthanide series, a group of 15 similar elements between lanthanum and lutetium in the periodic table .
Synthesis Analysis
Lanthanum fluoride nanorods and nanoparticles have been synthesized by a simple method with and without sonication . Lanthanum oxide (La 2 O 3) nanoparticles were synthesized by co-precipitation method . A kind of lanthanum cerium fluoride abrasive was prepared using the raw materials Ce 2 (CO 3) 3, La·Ce (CO 3) 3, and NH 4 F at temperatures of 400–1050 °C .Molecular Structure Analysis
Lanthanum has an atomic number of 57 and a relative atomic mass of 138.905 . Its electron configuration is [Xe] 5d 1 6s 2 .Chemical Reactions Analysis
Lanthanum reacts slowly with cold water, and quickly with hot water, forming lanthanum (III) hydroxide, La (OH) 3, and hydrogen gas (H 2) . It also reacts with all the halogens, forming the corresponding lanthanum (III) halides .Physical And Chemical Properties Analysis
Lanthanum has a melting point of 920°C, a boiling point of 3464°C, and a density of 6.162 g/cm 3 at room temperature . It is a soft, malleable, ductile, silvery-white metal .Applications De Recherche Scientifique
Optical Glass Production
Lanthanum compounds are utilized in creating special types of optical glass with a high refractive index. This makes them valuable in manufacturing lenses for cameras, telescopes, and other optical instruments .
Electronics and Vacuum Tubes
Lanthanum-barium crystals are essential in producing hot cathodes, key components in vacuum tubes and electron microscopes .
Catalysts in Petroleum Industry
In the petroleum industry, Lanthanum is used to produce catalysts for cracking processes, which are crucial for converting crude oil into usable products .
Phosphors for Displays
Lanthanum is involved in making phosphors used in color television tubes and LED lights, contributing to the vivid display of images .
Medical Applications
In medicine, particularly for chronic kidney disease (CKD) patients, Lanthanum carbonate serves as a phosphate binder. It controls hyperphosphatemia by preventing dietary phosphate absorption .
Steel Manufacturing
Adding Lanthanum during steel production makes the metal more malleable, enhancing its formability and strength .
Mécanisme D'action
Target of Action
Lanthanum primarily targets dietary phosphate in the gastrointestinal tract . It is used to treat elevated phosphate levels, primarily in patients with chronic kidney disease .
Mode of Action
Lanthanum interacts with its target by forming insoluble lanthanum phosphate complexes that pass through the gastrointestinal tract unabsorbed . This interaction prevents the absorption of dietary phosphate, thereby reducing both serum phosphate and calcium phosphate product .
Biochemical Pathways
Lanthanum affects the biochemical pathway related to phosphate absorption. In vitro studies have shown that lanthanum binds phosphate in the physiologically relevant pH range of 3 to 7 .
Pharmacokinetics
The oral bioavailability of lanthanum is low (approximately 0.001%) when administered as lanthanum carbonate . The small absorbed fraction is excreted predominantly in bile, with less than 2% being eliminated by the kidneys . With almost complete plasma protein binding, free lanthanum concentrations in patients at steady state are <3 pg/mL .
Result of Action
The molecular and cellular effects of lanthanum’s action include damage to the central nervous system and impairment of learning and memory . It has been found to cause abnormalities in axons through certain signaling pathways and induce dendritic spine abnormality by down-regulating certain signaling pathways .
Action Environment
The action of lanthanum is influenced by environmental factors such as pH, anions, and low molecular weight organic acids (LMWOAs) . For instance, the adsorption capacity of lanthanum increases with increasing pH . The presence of anions and lmwoas can strongly inhibit the adsorption process .
Safety and Hazards
Propriétés
IUPAC Name |
lanthanum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/La | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLIPJUXYLNCLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[La] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
La | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064676 | |
| Record name | Lanthanum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.9055 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, White, malleable metal that oxidizes in air; [Merck Index], Liquid | |
| Record name | Lanthanum | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanthanum | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1905 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Lanthanum | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013711 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
7439-91-0, 13864-01-2, 17643-88-8 | |
| Record name | Lanthanum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7439-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lanthanum hydride (LaH3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13864-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lanthanum | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007439910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthanum, ion (La2 ) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017643888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthanum | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanthanum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lanthanum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LANTHANUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I3K30563S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lanthanum | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013711 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)

![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)









